molecular formula C7H10F2O B2834174 3,3-Difluorocycloheptan-1-one CAS No. 2344677-53-6

3,3-Difluorocycloheptan-1-one

Cat. No.: B2834174
CAS No.: 2344677-53-6
M. Wt: 148.153
InChI Key: YKYRLTULYKGDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluorocycloheptan-1-one is an organic compound characterized by a seven-membered cycloalkane ring with two fluorine atoms attached to the third carbon and a ketone functional group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocycloheptan-1-one typically involves the fluorination of cycloheptanone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cycloheptanone derivatives.

Scientific Research Applications

3,3-Difluorocycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluorocycloheptan-1-one largely depends on its interactions with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity to various enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    3,3-Difluorocyclohexan-1-one: A six-membered ring analog with similar fluorination and functional groups.

    3,3-Difluorocyclooctan-1-one: An eight-membered ring analog with similar structural features.

Comparison: 3,3-Difluorocycloheptan-1-one is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered analogs

Properties

IUPAC Name

3,3-difluorocycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-6(10)5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYRLTULYKGDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(=O)C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.